molecular formula C7H11N3OS B1399714 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1343013-17-1

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1399714
CAS No.: 1343013-17-1
M. Wt: 185.25 g/mol
InChI Key: MWCNLYQRYJHYSE-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that features a thiadiazole ring substituted with an oxan-4-yl group Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring The oxan-4-yl group is derived from tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-4-yl hydrazine with carbon disulfide and an appropriate oxidizing agent to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    5-(Oxan-4-yl)-1,3,4-thiadiazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1,3,4-Thiadiazol-2-amine: Lacks the oxan-4-yl group, which may influence its solubility and binding properties.

    Tetrahydropyran derivatives: Similar in structure but lack the thiadiazole ring, affecting their chemical and biological properties.

Uniqueness

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the thiadiazole ring and the oxan-4-yl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activity. The presence of both sulfur and nitrogen atoms in the thiadiazole ring, along with the oxygen atom in the oxan-4-yl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCNLYQRYJHYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343013-17-1
Record name 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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